molecular formula C14H15N B1456564 3-Methyl-5-(3-methylphenyl)aniline CAS No. 1368804-06-1

3-Methyl-5-(3-methylphenyl)aniline

Cat. No. B1456564
M. Wt: 197.27 g/mol
InChI Key: IAPSTSDWYZESHU-UHFFFAOYSA-N
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Description

Anilines are a class of compounds that consist of a benzene ring attached to an amino group. They are used in the manufacture of a wide variety of substances, including dyes, drugs, and plastics .


Synthesis Analysis

Anilines can be synthesized through several methods. One common method is the reduction of nitrobenzenes . Another method involves the reaction of aryl halides with ammonia .


Molecular Structure Analysis

The molecular structure of anilines consists of a benzene ring attached to an amino group. The presence of the amino group can significantly affect the chemical properties of the compound .


Chemical Reactions Analysis

Anilines can undergo a variety of chemical reactions. They can act as bases, reacting with acids to form salts. They can also undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

Anilines are typically colorless to brown liquids. They have a characteristic fishy odor. The physical and chemical properties of specific anilines can vary depending on the presence of other functional groups .

Scientific Research Applications

Genotoxic Activities of Aniline Derivatives

Aniline and its metabolites have been studied for their genotoxic potential, which is relevant to understanding the carcinogenicity of aniline in the spleen of rats. These studies suggest that aniline derivatives do not generally induce gene mutations but may have the potential for inducing chromosomal damage in vitro and in vivo at high dose levels, which could explain the clastogenic effects observed with aniline exposure. This is significant for assessing the safety of chemical compounds in medical and industrial applications (Bomhard & Herbold, 2005).

Synthesis and Biological Properties of Aniline Derivatives

The synthesis and biological activities of 2-(azolyl)anilines demonstrate their importance as effective nucleophiles in cyclocondensation reactions and highlight their potential biological activities. This information is crucial for the development of new pharmaceuticals and materials based on aniline derivatives (Antypenko et al., 2017).

Aniline-induced Toxicity

Aniline exposure leads to spleen and neuron toxicity, with studies indicating oxidative stress and DNA damage as potential mechanisms. Understanding the toxicity mechanisms of aniline derivatives is important for safety assessments and designing safer chemicals (Makhdoumi et al., 2019).

Chemical Reactions of Aniline Derivatives

The reaction of chloral with substituted anilines to form novel compounds provides insight into the chemical reactivity and potential applications of aniline derivatives in synthesizing pharmacologically active molecules (Issac & Tierney, 1996).

Potential Allergic Reactions

The allergenic potential of aniline has been questioned, with some studies suggesting that it might not be an independent sensitizer of current importance but could elicit allergic reactions in individuals pre-sensitized to para-substituted amino compounds. This information could be relevant in considering the safety profiles of new aniline derivatives (Uter et al., 2007).

Safety And Hazards

Anilines can be hazardous. They can cause irritation to the skin and eyes, and prolonged exposure can lead to more serious health effects. Some anilines are also flammable .

Future Directions

Research into anilines and their derivatives continues to be a vibrant field. They are being studied for their potential uses in various areas, including drug discovery .

properties

IUPAC Name

3-methyl-5-(3-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-10-4-3-5-12(6-10)13-7-11(2)8-14(15)9-13/h3-9H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPSTSDWYZESHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC(=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-(3-methylphenyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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